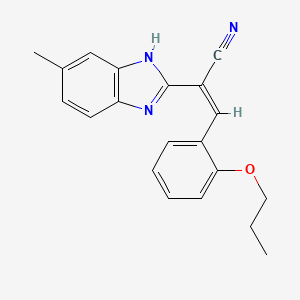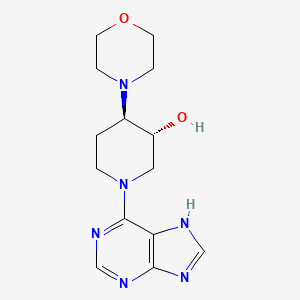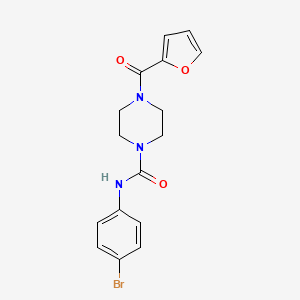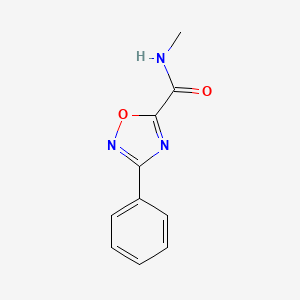
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBPA and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of MBPA is not fully understood, but it is thought to involve the inhibition of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, MBPA may disrupt the signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and inflammation, MBPA has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MBPA may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of MBPA is its potential as a selective inhibitor of protein kinases. This makes it a potentially useful compound for studying the role of protein kinases in various biological processes. However, MBPA also has some limitations for lab experiments. For example, it has relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of potential future directions for research on MBPA. One area of interest is the development of more potent and selective inhibitors of protein kinases based on the structure of MBPA. Additionally, further research is needed to fully understand the mechanism of action of MBPA and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, studies are needed to investigate the potential toxicity of MBPA and its safety for use in humans.
In conclusion, MBPA is a chemical compound with a range of potential applications in scientific research. Its selective inhibition of protein kinases makes it a promising compound for the study of various biological processes, particularly in the field of cancer research. Further research is needed to fully understand the mechanism of action of MBPA and its potential applications in the treatment of various diseases.
合成法
The synthesis of MBPA involves the reaction of 2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile with 2-propoxyphenylboronic acid in the presence of a palladium catalyst. This reaction yields MBPA as a yellow solid with a melting point of 180-182°C.
科学的研究の応用
MBPA has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MBPA has been found to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of inflammatory diseases.
特性
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-10-24-19-7-5-4-6-15(19)12-16(13-21)20-22-17-9-8-14(2)11-18(17)23-20/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUAGLQPALEKJX-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)



![3-fluoro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5486593.png)
![N-(3-methylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5486606.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5486610.png)
![1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole](/img/structure/B5486614.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5486628.png)
![2,4-dimethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5486631.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5486636.png)
![2-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5486640.png)